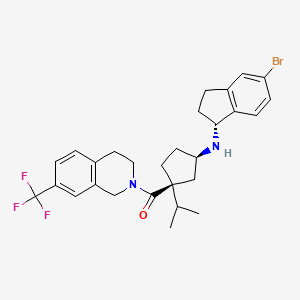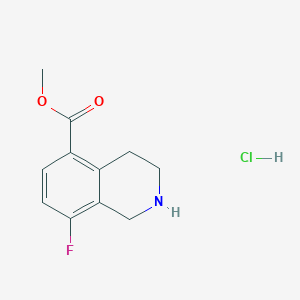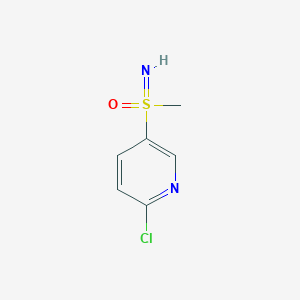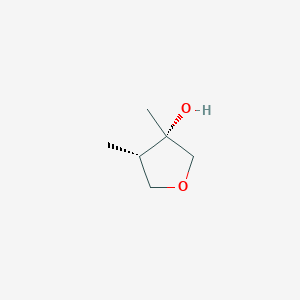
CCR2 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antagoniste du CCR2 1: est un antagoniste à haute affinité et à long temps de résidence du récepteur de la chimiokine C-C de type 2 (CCR2). Ce composé a une constante de dissociation (Ki) de 2,4 nanomolaires, ce qui indique sa forte affinité de liaison au récepteur . CCR2 est un récepteur couplé aux protéines G qui joue un rôle crucial dans la migration et l'activation des monocytes et d'autres cellules immunitaires, ce qui en fait une cible importante dans les maladies inflammatoires et le cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'antagoniste du CCR2 1 implique une série de réactions chimiques, notamment la formation d'un noyau d'urée cyclohexylique. La voie de synthèse commence généralement par la préparation de composés intermédiaires, suivie d'une cyclisation et de modifications de groupes fonctionnels pour obtenir le produit final . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de réglages de température contrôlés pour garantir un rendement élevé et une pureté élevée .
Méthodes de production industrielle: La production industrielle de l'antagoniste du CCR2 1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour la purification et le contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions: L'antagoniste du CCR2 1 subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution: Les réactions de substitution peuvent introduire différents groupes fonctionnels, améliorant ou modifiant son activité biologique.
Réactifs et conditions courants :
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Produits principaux: Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'antagoniste du CCR2 1, chacun ayant des activités biologiques et des propriétés potentiellement différentes .
Applications de la recherche scientifique
Chimie: En chimie, l'antagoniste du CCR2 1 est utilisé comme composé d'outil pour étudier la relation structure-activité des récepteurs de la chimiokine. Il aide à comprendre les interactions de liaison et les changements conformationnels dans le récepteur .
Biologie: En recherche biologique, l'antagoniste du CCR2 1 est utilisé pour étudier le rôle du CCR2 dans la migration et l'activation des cellules immunitaires. Il est également utilisé dans des études liées à l'inflammation et à la réponse immunitaire .
Médecine: En médecine, l'antagoniste du CCR2 1 a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et d'autres affections impliquant une dysrégulation des cellules immunitaires. Il fait l'objet d'études précliniques et cliniques pour son efficacité et sa sécurité .
Industrie: Dans l'industrie pharmaceutique, l'antagoniste du CCR2 1 est utilisé dans la découverte et le développement de médicaments. Il sert de composé chef de file pour le développement de nouveaux médicaments ciblant le CCR2 .
Mécanisme d'action
L'antagoniste du CCR2 1 exerce ses effets en se liant au récepteur CCR2, empêchant ainsi l'interaction du récepteur avec son ligand naturel, la chimiokine 2 à motif C-C (CCL2). Cette inhibition bloque les voies de signalisation en aval impliquées dans la migration et l'activation des cellules immunitaires . La haute affinité et le long temps de résidence du composé sur le récepteur contribuent à ses puissants effets antagonistes .
Applications De Recherche Scientifique
Chemistry: In chemistry, CCR2 antagonist 1 is used as a tool compound to study the structure-activity relationship of chemokine receptors. It helps in understanding the binding interactions and conformational changes in the receptor .
Biology: In biological research, this compound is used to investigate the role of CCR2 in immune cell migration and activation. It is also employed in studies related to inflammation and immune response .
Medicine: In medicine, this compound has potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving immune cell dysregulation. It is being explored in preclinical and clinical studies for its efficacy and safety .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for developing new drugs targeting CCR2 .
Mécanisme D'action
CCR2 antagonist 1 exerts its effects by binding to the CCR2 receptor, thereby preventing the interaction of the receptor with its natural ligand, C-C motif chemokine 2 (CCL2). This inhibition blocks the downstream signaling pathways involved in immune cell migration and activation . The compound’s high affinity and long residence time on the receptor contribute to its potent antagonistic effects .
Comparaison Avec Des Composés Similaires
Composés similaires :
CCR2-RA-[R]: Un antagoniste allostérique qui se lie à une nouvelle poche intracellulaire, bloquant l'activation du récepteur.
MK-0812: Un puissant inhibiteur du CCR2, utilisé dans des études précliniques pour la thérapie anticancéreuse.
Unicité: L'antagoniste du CCR2 1 est unique en raison de sa haute affinité et de son long temps de résidence sur le récepteur CCR2, ce qui en fait un candidat prometteur pour des applications thérapeutiques. Sa capacité à bloquer efficacement les voies de signalisation médiées par le CCR2 le distingue des autres composés similaires .
Propriétés
IUPAC Name |
[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDUEIJZRKTNKN-HYZYYIOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2646423.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B2646424.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2646426.png)


![N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2646431.png)
![tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646432.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)
![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)
